REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][O:11][Si](C(C)(C)C)(C)C)[N:5]=1)(=[O:3])[CH3:2].[SiH3]O[SiH3].O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][OH:11])[N:5]=1)(=[O:3])[CH3:2] |f:0.1,2.3.4|
|
Name
|
silyl ether 2-Acetyl-6-(((tert-butyldimethylsilyl)oxy)methyl)pyridine
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=NC(=CC=C1)CO[Si](C)(C)C(C)(C)C.[SiH3]O[SiH3]
|
Name
|
|
Quantity
|
870 mg
|
Type
|
reactant
|
Smiles
|
O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
It was extracted with EtOAc (150 mL)
|
Type
|
WASH
|
Details
|
washed with water (6 mL×3) and brine (6 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with hexane/EtOAc 4:1
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=NC(=CC=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 450 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |